ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiazole ring can be constructed using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
The final step involves the coupling of the indole and thiazole intermediates through an amide bond formation, followed by esterification to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Hantzsch thiazole synthesis, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also feature the indole moiety and exhibit biological activities.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine, which share the thiazole ring and have various applications.
Uniqueness
The uniqueness of this compound lies in its combination of the indole and thiazole moieties, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C20H21N3O4S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
ethyl 2-[3-(3-acetylindol-1-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H21N3O4S/c1-4-27-19(26)18-12(2)21-20(28-18)22-17(25)9-10-23-11-15(13(3)24)14-7-5-6-8-16(14)23/h5-8,11H,4,9-10H2,1-3H3,(H,21,22,25) |
InChI Key |
ALHNPUZINVTPKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=C(C3=CC=CC=C32)C(=O)C)C |
Origin of Product |
United States |
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